molecular formula C15H17N3O3S B12209014 N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12209014
M. Wt: 319.4 g/mol
InChI Key: FJUOYKYVMLZEGK-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked via a sulfonamide group to a 2-(1H-indol-3-yl)ethyl moiety. The sulfonamide linker provides both structural rigidity and hydrogen-bonding capacity, which may enhance binding specificity .

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H17N3O3S/c1-10-15(11(2)21-18-10)22(19,20)17-8-7-12-9-16-14-6-4-3-5-13(12)14/h3-6,9,16-17H,7-8H2,1-2H3

InChI Key

FJUOYKYVMLZEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonation (30 minutes vs. 6 hours) but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the oxazole core on Wang resin enables iterative coupling steps, though yields are moderate (70–75%).

Challenges and Mitigation Strategies

  • Indole stability : Avoid strong acids/bases during coupling. Use buffered conditions (pH 7–8).

  • Sulfonyl chloride hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.

  • Regioselectivity : Electron-withdrawing methyl groups direct sulfonation to C4 exclusively .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide as an anticancer agent. The compound has shown promising results against various cancer cell lines:

  • Cell Line Testing : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human tumor cell lines. For example, certain analogs have been reported to have IC50 values in the low micromolar range against colorectal and prostate cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial activity. Studies indicate that it may be effective against both Gram-positive and Gram-negative bacteria.

  • Broad-Spectrum Activity : Preliminary evaluations suggest that this compound can inhibit the growth of resistant strains of bacteria, making it a candidate for further development in combating antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathways

  • Starting Materials : The synthesis often begins with readily available indole derivatives.
  • Reactions : Key reactions include condensation reactions followed by sulfonation to introduce the sulfonamide group.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Case Studies

Several case studies have been documented regarding the biological activities of this compound:

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of various derivatives against a panel of human cancer cell lines. The most active derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating a potential for development as new anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents
Target Compound C15H16N3O3S 318.37 g/mol 1,2-Oxazole 3,5-Dimethyl, 2-(indol-3-yl)ethyl
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol C10H8N4OS 232.26 g/mol 1,3,4-Oxadiazole Indol-3-yl-methyl, thiol
(R)-N-[1-(4-(3,5-Dimethylisoxazol-4-yl)phenyl)ethyl]-3,5-dimethylisoxazole-4-sulfonamide C18H21N3O4S 375.44 g/mol 1,2-Oxazole (×2) Phenyl-ethyl, dual dimethyloxazole
1-[(3,5-Dimethyl-1,2-oxazole-4-yl)sulfonyl]-2,3-dihydro-1H-indol-6-amine C13H15N3O3S 293.34 g/mol 1,2-Oxazole 2,3-Dihydroindole, amine
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide C15H16N2O5S2 368.40 g/mol 1,2-Oxazole Furan, thiophene, hydroxyethyl
Key Observations:

Heterocyclic Core :

  • The target compound and ’s analog share the 1,2-oxazole core, whereas ’s compound uses a 1,3,4-oxadiazole ring. The latter’s additional nitrogen atom increases polarity but reduces metabolic stability compared to oxazole .
  • and replace the indole with furan or thiophene, altering electron density and steric bulk .

Substituent Diversity :

  • The 2-(indol-3-yl)ethyl group in the target compound provides a planar aromatic system for π-π stacking, absent in ’s 2,3-dihydroindole (saturated indole), which may reduce aromatic interactions but improve solubility .
  • ’s compound features a chiral ethyl linker between two dimethyloxazole rings, likely enhancing stereospecific binding but increasing molecular weight .

Physicochemical Properties

Table 2: Property Comparisons
Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.8 2 (indole NH, sulfonamide NH) 5 95.2
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol 2.1 2 (indole NH, thiol SH) 4 88.7
(R)-N-[1-(4-(3,5-Dimethylisoxazol-4-yl)phenyl)ethyl]-3,5-dimethylisoxazole-4-sulfonamide 3.5 1 (sulfonamide NH) 7 112.3
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide 1.9 2 (hydroxy, sulfonamide NH) 9 134.5
Key Observations:
  • Lipophilicity : The target compound’s LogP (2.8) suggests moderate membrane permeability, higher than ’s furan/thiophene analog (LogP 1.9) due to the indole’s hydrophobicity .
  • Hydrogen Bonding: The thiol group in ’s compound (SH donor) may confer higher reactivity but lower metabolic stability than sulfonamides .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Indole Moiety : Contributes to various biological activities.
  • Dimethyl-substituted Oxazole Ring : Enhances pharmacological properties.
  • Sulfonamide Functional Group : Known for its antibacterial properties.

The molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of 349.4 g/mol.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer effects. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Mechanism of Action
H46012.5Induction of apoptosis
A54915.0Inhibition of cell cycle progression
HT-2910.0Modulation of growth factor signaling
SMMC-772114.5Targeting topoisomerase activity

The compound's mechanism involves interaction with specific molecular targets that modulate enzyme activity and receptor binding, leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies indicate that it effectively inhibits the growth of several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival, such as:
    • Topoisomerase
    • Histone deacetylase (HDAC)
    • Thymidylate synthase
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Study 1: Anticancer Efficacy in Vivo

A recent in vivo study assessed the anticancer efficacy of this compound using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups:

Treatment Group Tumor Volume (cm³) Weight Change (%)
Control25.0+5
Treatment10.0-10

This study underscores the compound's potential as a therapeutic agent against solid tumors .

Study 2: Mechanistic Insights

A molecular docking study revealed that this compound binds effectively to target proteins involved in cancer progression. The binding affinity was measured using docking scores:

Target Protein Docking Score (kcal/mol)
Topoisomerase I-9.5
HDAC-8.7
Thymidylate Synthase-8.0

These findings provide insights into the compound's potential mechanisms at the molecular level .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(1H-indol-3-yl)ethyl]-3,2-oxazole-4-sulfonamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling an indole-ethylamine intermediate with a sulfonated oxazole precursor. For example, outlines a multi-step protocol starting with 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (compound 4 ) as a key intermediate. Reaction steps include thiol activation, sulfonamide bond formation, and purification via column chromatography. Characterization often employs EI-MS (Electron Ionization Mass Spectrometry) to confirm molecular ions (e.g., m/z 189 for intermediates) and NMR to verify substituent positions .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign protons and carbons using coupling constants (e.g., J = 7.2 Hz for indole protons in ) and DEPT/HSQC experiments.
  • Mass Spectrometry : Use EI-MS or HRMS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Employ SHELXL ( ) for single-crystal refinement to resolve ambiguous stereochemistry. Cross-validate results with computational methods like DFT-optimized geometries .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to detect impurities. Validate method parameters (linearity, LOD/LOQ) per ICH guidelines ().
  • TGA/DSC : Monitor thermal stability and melting points to identify polymorphic impurities.
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S percentages) to rule out byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data?

  • Methodological Answer :

  • Scenario : Discrepancies in predicted vs. observed NMR chemical shifts.
  • Approach :

Re-optimize computational models (e.g., DFT with solvent corrections) using Gaussian or ORCA.

Compare experimental coupling constants (e.g., ’s J = 7.6 Hz for H-6’) with simulated values.

If unresolved, use X-ray crystallography (SHELXL) to confirm bond angles/planarity ( ).

  • Case Study : Conformational flexibility in the oxazole-sulfonamide linkage may require dynamic NMR or variable-temperature studies .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Test DMSO-water or PEG-400 mixtures, monitoring solubility via UV-Vis.
  • Salt Formation : Screen counterions (e.g., HCl, sodium) using pH-solubility profiles.
  • Nanoparticle Formulation : Use antisolvent precipitation with stabilizers (e.g., PVP) to enhance bioavailability.
  • Validation : Confirm stability via LC-MS and cytotoxicity via HepG2 cell assays .

Q. How can structural analogs be designed to improve target binding affinity?

  • Methodological Answer :

  • Scaffold Modification : Replace the 3,5-dimethyloxazole with bioisosteres (e.g., triazoles in ) to enhance π-π stacking.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3) at the indole C-5 position to modulate H-bonding.
  • Docking Studies : Use AutoDock Vina with target protein PDB files (e.g., enzymes with sulfonamide-binding pockets). Validate with SPR or ITC binding assays .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enzyme-ligand interactions.
  • Mutagenesis : Engineer active-site residues (e.g., Ser→Ala) to test hydrogen-bonding dependencies.
  • Cross-Validation : Compare with structural analogs (e.g., triazolopyridines in ) to identify SAR trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity across cell lines?

  • Methodological Answer :

  • Hypothesis 1 : Differential expression of target proteins.
  • Validation : Perform Western blotting/qPCR to quantify protein/mRNA levels in each cell line.
  • Hypothesis 2 : Metabolism-driven inactivation.
  • Validation : Use LC-MS to track parent compound degradation in cell lysates.
  • Controls : Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .

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